BenchChemオンラインストアへようこそ!

Cyclobutylzinc bromide 0.5M in Tetrahydrofuran

Medicinal Chemistry Cross‑Coupling C(sp²)–C(sp³) Bond Formation

Cyclobutylzinc bromide (CAS 1019205‑65‑2), supplied as a 0.5 M solution in tetrahydrofuran (THF), is a heteroleptic organozinc halide of formula C₄H₇BrZn (MW 200.38 g/mol). It belongs to the class of secondary alkylzinc bromides employed almost exclusively as the nucleophilic partner in palladium‑ or nickel‑catalyzed Negishi cross‑coupling reactions to forge C(sp³)–C(sp²) bonds.

Molecular Formula C4H7BrZn
Molecular Weight 200.4 g/mol
CAS No. 1019205-65-2
Cat. No. B3201521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutylzinc bromide 0.5M in Tetrahydrofuran
CAS1019205-65-2
Molecular FormulaC4H7BrZn
Molecular Weight200.4 g/mol
Structural Identifiers
SMILESC1C[CH-]C1.[Zn+]Br
InChIInChI=1S/C4H7.BrH.Zn/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1
InChIKeyWNFQEBSVYUDIES-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutylzinc Bromide 0.5M in THF – Baseline Identity, Negishi Coupling Role & Procurement Prerequisites


Cyclobutylzinc bromide (CAS 1019205‑65‑2), supplied as a 0.5 M solution in tetrahydrofuran (THF), is a heteroleptic organozinc halide of formula C₄H₇BrZn (MW 200.38 g/mol) . It belongs to the class of secondary alkylzinc bromides employed almost exclusively as the nucleophilic partner in palladium‑ or nickel‑catalyzed Negishi cross‑coupling reactions to forge C(sp³)–C(sp²) bonds [1]. The commercial product is manufactured under argon in resealable ChemSeal™ bottles, has a density of 0.984 g/mL at 25 °C, and requires storage at 2–8 °C under inert atmosphere to suppress hydrolysis and oxidation . Its defining structural feature—a strained four‑membered cyclobutyl ring—imparts distinct steric and conformational properties that are exploited in medicinal chemistry to modulate target binding [2].

Why Cyclobutylzinc Bromide 0.5M in THF Cannot Be Casually Replaced by Other Cyclobutyl Organometallics or Alkylzinc Analogs


Superficially similar cyclobutyl‑transfer reagents—cyclobutylmagnesium bromide (Grignard), cyclobutylboronic acid (Suzuki partner), or even larger‑ring alkylzinc bromides—exhibit fundamentally different reactivity profiles, functional‑group tolerance, and cross‑coupling efficiency that preclude direct substitution. Grignard reagents destroy electrophilic functional groups such as esters, ketones, and nitriles, forcing extra protection/deprotection steps, whereas organozinc reagents leave these functionalities intact [1]. Among seven C(sp²)–C(sp³) coupling methods benchmarked on drug‑like aryl substrates, Negishi coupling of secondary alkylzinc reagents was the top‑performing approach, outperforming alkyltrifluoroborate‑Suzuki and nickel/photoredox methods for unactivated secondary alkyl groups [2]. Ring‑size variation among cycloalkylzinc bromides also changes coupling stereochemistry and yield outcomes, as demonstrated in diastereoselective Negishi couplings of 1,3‑ and 1,4‑substituted cyclohexylzinc reagents [3]. The quantitative evidence below demonstrates why cyclobutylzinc bromide 0.5M in THF occupies a non‑interchangeable position in the synthetic toolbox.

Quantitative Differentiation Evidence for Cyclobutylzinc Bromide 0.5M in THF – Comparator‑Based Performance Data


Negishi Coupling of Cyclobutylzinc Bromide vs. Suzuki Alkyltrifluoroborate Methods for Secondary Alkyl Installation on Drug‑Like Aryl Halides

In a systematic head‑to‑head comparison of seven C(sp²)–C(sp³) cross‑coupling methods on a diverse set of drug‑like aryl substrates, Negishi coupling of secondary alkylzinc reagents was identified as the single best‑performing method for installing unactivated secondary alkyl groups (including cyclobutyl), surpassing palladium‑catalyzed Suzuki coupling of alkyltrifluoroborate salts and three nickel/photoredox methods [1]. The study demonstrated that Negishi coupling achieved successful product formation in 46 out of 48 attempted substrate combinations, whereas the closest Suzuki‑based method (Pd‑catalyzed alkyltrifluoroborate coupling) succeeded in only 31 out of 48 cases, representing a 31% lower success rate [1]. For secondary alkyl fragments specifically, Negishi was rated as the most robust option, with the commentary noting that 'for secondary alkyl groups, Negishi, nickel/photoredox BF₃K coupling, and nickel reductive CEC give the best results' but that Negishi uniquely avoids the photoredox equipment and specialized catalysts required by the alternatives [2].

Medicinal Chemistry Cross‑Coupling C(sp²)–C(sp³) Bond Formation

Functional‑Group Tolerance: Organozinc (Negishi) vs. Organomagnesium (Kumada/Grignard) Reactivity in the Presence of Carbonyl‑Containing Substrates

Cyclobutylzinc bromide, as an organozinc reagent, benefits from the well‑established class‑level advantage of superior functional‑group tolerance compared to its organomagnesium analog, cyclobutylmagnesium bromide. Organozinc reagents are documented to be compatible with esters, ketones, nitriles, amides, and even nitro groups without requiring protective‑group strategies, enabling direct coupling onto highly functionalized substrates [1]. In contrast, cyclobutylmagnesium bromide (CAS 13384‑48‑0) reacts destructively with these electrophilic functional groups, necessitating protection/deprotection sequences that add 2–4 synthetic steps per sensitive functional group [2]. The Tissot et al. (2018) study explicitly demonstrated this advantage by successfully coupling cyclobutylzinc bromide onto electron‑deficient heteroaromatic substrates bearing ester and cyano substituents—functionalities that would be incompatible with a Grignard‑based approach—achieving isolated yields of 64–85% without any protection of these sensitive groups [3].

Chemoselectivity Protecting‑Group‑Free Synthesis Negishi Coupling

Gram‑Scale Performance: Cyclobutylzinc Bromide Delivers 69% Isolated Yield in Negishi Coupling with Electron‑Deficient Heteroaryl Bromides

The practicality of cyclobutylzinc bromide for preparative‑scale synthesis was demonstrated by Tissot et al. (2018), who reported a gram‑scale Negishi coupling of commercially available cyclobutylzinc bromide (2f) with 5‑bromo‑2‑iodopyrimidine using Pd(dppf)Cl₂ (5 mol%) in THF, producing 3.3 g of the corresponding 1,3‑substituted cyclobutyl heteroaromatic product 3a in 69% isolated yield [1]. In the same study, two additional substrates were coupled with cyclobutylzinc bromide to afford products 3f and 3g in 85% and 64% isolated yield, respectively [1]. By comparison, when the authors generated the analogous organozinc reagent in situ via zinc insertion into a functionalized iodocyclobutane using Rieke zinc, poor stability was observed—50% degradation occurred within 1 hour—highlighting the superior practical reliability of the pre‑formed commercial reagent [1].

Process Chemistry Scale‑Up Medicinal Chemistry

Cyclobutylzinc Bromide vs. Cyclobutyltrifluoroborate: Ring Strain and Protodeboronation Stability in Secondary Alkyl Systems

Cyclobutyltrifluoroborate salts are a frequently cited alternative for installing the cyclobutyl motif via Suzuki–Miyaura coupling. However, secondary alkylboron reagents suffer from well‑documented protodeboronation issues: in the case of cyclopropylboronic acid, 10–200% excess reagent is required to compensate for protodeboronation during storage and reaction [1]. While cyclobutyltrifluoroborates are more stable than the free boronic acid, they still require moderate to excellent yields that vary significantly with the electronic nature of the aryl chloride coupling partner, with electron‑poor and hindered substrates giving reduced yields [1]. In contrast, Negishi coupling with cyclobutylzinc bromide shows more consistent performance across electron‑deficient heteroaryl halides, as demonstrated by the 64–85% yields obtained for cyano‑ and ester‑substituted pyrimidine and pyridine substrates by Tissot et al. [2]. Furthermore, the organozinc reagent does not suffer from protodeboronation, meaning stoichiometric control is reliable and no excess reagent compensation is required.

Reagent Stability Suzuki–Miyaura Coupling Secondary Alkylboron

Commercially Verified Concentration and Packaging: Argon‑Sealed ChemSeal™ Bottles vs. Open‑Preparation In‑Situ Generation

Cyclobutylzinc bromide 0.5M in THF is supplied commercially with a verified concentration of 0.5 M in THF, density of 0.984 g/mL at 25 °C, packaged under argon in resealable ChemSeal™ bottles, and specified for storage at 2–8 °C . This contrasts sharply with laboratory‑generated organozinc reagents, where concentration must be titrated before each use and where the Tissot et al. (2018) study documented that the best in‑situ zinc insertion protocol yielded only ~0.4 M effective concentration (vs. 0.5 M expected) with 50% degradation within 1 hour [1]. The commercial product is also available in a 1.0 M concentration variant (Rieke Metals item 2439), which can reduce reaction volume by 50% and lower solvent usage and freight costs compared to the 0.5 M solution [2]. Sigma‑Aldrich additionally lists the product as 'Product of Rieke Metals, Inc.', indicating a defined manufacturing provenance and quality system .

Procurement Specifications Reagent Handling Quality Assurance

Evidence‑Backed Application Scenarios for Cyclobutylzinc Bromide 0.5M in THF in Medicinal Chemistry and Process Development


Expedited Synthesis of 1,3‑Disubstituted Cyclobutane Drug Candidates via Negishi Coupling of Electron‑Deficient Heteroaryl Halides

When the synthetic target contains an electron‑deficient heteroaryl halide (e.g., bromopyrimidine, chloropyrazine) and a 1,3‑disubstituted cyclobutane motif—a privileged scaffold in drug discovery—cyclobutylzinc bromide 0.5M in THF enables direct Negishi coupling without protection of coexisting ester or cyano groups. This was demonstrated at gram scale with 69% isolated yield for a pyrimidine‑cyclobutyl product using Pd(dppf)Cl₂ catalysis [1]. The established feasibility of both batch and continuous‑flow protocols for this transformation further supports process development for library synthesis and scale‑up [1].

Replacement of Multi‑Step Protection/Deprotection Sequences When the Coupling Partner Contains Carbonyl Functionality

In synthetic routes where the aryl halide coupling partner bears ester, ketone, nitrile, or amide substituents, cyclobutylzinc bromide eliminates the need for protective groups that would be mandatory if cyclobutylmagnesium bromide (Grignard) were employed [2]. This directly reduces step count by 2–4 steps per sensitive functional group, improving overall yield and reducing solvent waste—a critical consideration in both medicinal chemistry hit‑to‑lead optimization and process route scouting [2].

Stoichiometrically Controlled, Reproducible Heteroaryl‑Cyclobutyl Library Synthesis

For parallel synthesis of cyclobutyl‑substituted (hetero)aryl libraries, the commercially pre‑formulated reagent enables accurate 1.1‑equiv dispensing without the need for pre‑reaction titration or excess reagent compensation. The Dombrowski et al. (2020) benchmarking study demonstrated that Negishi coupling with secondary alkylzinc reagents is the most robust method for such library synthesis, with the highest success rate (96%) among seven methods tested [3]. The combined evidence of commercial concentration reliability and superior library success rate makes cyclobutylzinc bromide the reagent of choice for high‑throughput medicinal chemistry applications involving secondary cyclobutyl installation [1][3].

Continuous‑Flow Process Development for Kilogram‑Scale Cyclobutyl‑Functionalized API Intermediates

The Tissot et al. (2018) study reported a multistep continuous‑flow process for the zinc insertion/Negishi coupling sequence, demonstrating compatibility with automated flow platforms [1]. The commercial availability of cyclobutylzinc bromide at defined concentration, combined with the demonstrated flow‑chemistry feasibility, provides a direct path from discovery‑scale batch coupling to continuous‑flow production of cyclobutyl‑functionalized intermediates for active pharmaceutical ingredient (API) manufacturing. The availability of a 1.0 M concentration option further enhances process throughput by reducing solvent volumes by 50% [4].

Quote Request

Request a Quote for Cyclobutylzinc bromide 0.5M in Tetrahydrofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.